

Gepotidacin: A Technical Guide to the First-in-Class Triazaacenaphthylene Antibiotic

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Gepotidacin (formerly GSK2140944) marks a significant advancement in the fight against antimicrobial resistance. As the first oral antibiotic for uncomplicated urinary tract infections (uUTIs) to be approved in over two decades, its novel chemical structure and unique mechanism of action offer a critical new option for treating infections caused by resistant bacterial pathogens. This technical guide provides a comprehensive overview of gepotidacin's chemical structure, physicochemical properties, and its pharmacological profile, supported by experimental data and methodologies.

Chemical Identity and Physicochemical Properties

Gepotidacin is a synthetic organic compound belonging to the triazaacenaphthylene class. Its chemical identity and key properties are summarized below.

Chemical Structure and Identifiers

The molecular structure of gepotidacin features a core triazaacenaphthylene moiety linked to a piperidinyl-methylamino-pyranopyridine side chain. This structure is distinct from existing antibiotic classes, including fluoroquinolones.[1][2]



Identifier	Value	Reference
IUPAC Name	(2R)-2-({4-[(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethyl)amino]-1-piperidinyl}methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione	[3]
Alternate Name	(3R)-3-([4-((2H,3H,4H-pyrano[2,3-c]pyridin-6-ylmethyl)amino)piperidin-1-yl]methyl)-1,4,7-triazatricyclo[6.3.1.0^(4,12)]dodeca-6,8(12),9-triene-5,11-dione	[4][5]
CAS Number	1075236-89-3	[3]
Molecular Formula	C24H28N6O3	[3][6]
Molecular Weight	448.527 g⋅mol ⁻¹	[3]
SMILES	c1cc(=O)n2c3c1ncc(=O)n3 INVALID-LINK CN4CCC(CC4)NCc5cc6c(cn5) OCCC6	[3]
InChI	InChI=1S/C24H28N6O3/c31- 22-4-3-20-24-29(22)15- 19(30(24)23(32)13-27-20)14- 28-7-5-17(6-8-28)25-11-18-10- 16-2-1-9-33-21(16)12-26- 18/h3-4,10,12-13,17,19,25H,1- 2,5-9,11,14-15H2/t19-/m1/s1	[3]
InChIKey	PZFAZQUREQIODZ- LJQANCHMSA-N	[3]



Physicochemical Properties

Gepotidacin's activity and disposition are influenced by its physicochemical characteristics. The presence of two key amino functions results in pH-dependent ionization and distribution properties.[4][5]

Property	Value	Conditions	Reference
pKa ₁ (amino function A)	8.83 (calculated)	-	[4][5]
pKa ₂ (amino function B)	6.20 (calculated)	-	[4][5]
logD	-0.73 (calculated)	рН 8	[4][5]
logD	-1.72 (calculated)	рН 7	[4][5]
logD	-4.23 (calculated)	pH 5	[4][5]
Hydrogen Bond Acceptors	4	-	[2]
Hydrogen Bond Donors	1	-	[2]
Rotatable Bonds	5	-	[2]
Topological Polar Surface Area	94.28 Ų	-	[2]

Pharmacology and Mechanism of Action

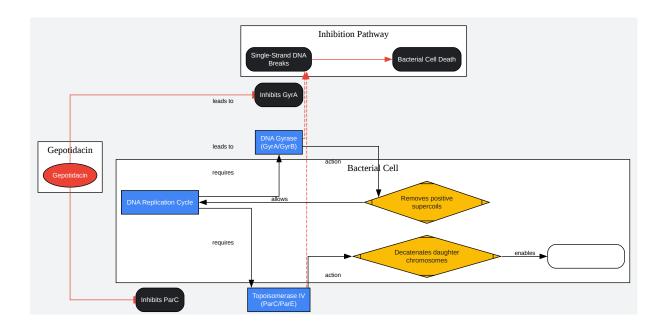
Gepotidacin is a bactericidal antibiotic that inhibits bacterial DNA replication through a novel mechanism targeting two essential type II topoisomerase enzymes.[7][8]

Mechanism of Action

Gepotidacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[9] Its mechanism is distinct from that of fluoroquinolones, which also target these enzymes. [1][9] Gepotidacin binds to a novel site on the enzyme-DNA complex, specifically interacting



with the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[3][10] This binding stabilizes the pre-cleavage state of the complex, preventing DNA strand passage and resealing, which ultimately leads to the accumulation of single-stranded breaks in the bacterial chromosome, cessation of DNA replication, and cell death.[2][5][9] This dual-targeting action is well-balanced, meaning it inhibits both enzymes at similar concentrations, which is believed to lower the propensity for the development of target-mediated resistance.[1][5]



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Gepotidacin's dual-inhibition of DNA gyrase and topoisomerase IV.



Pharmacokinetics

Gepotidacin is administered orally and is rapidly absorbed. Its pharmacokinetic profile has been characterized in healthy volunteers and in patients with uncomplicated urinary tract infections.[3][11]



Parameter	Value	Population/Condition s	Reference
Time to Peak (T _{max})	~1.5 - 2.0 hours	Adults with uUTI	[3][11]
Max Concentration (C _{max})	4.2 mcg/mL	Adults with uUTI, 1500 mg dose q12h (steady state)	[3]
AUC (0-12h)	22.8 mcg·h/mL	Adults with uUTI, 1500 mg dose q12h (steady state)	[3]
Absolute Bioavailability	~45%	-	[3]
Plasma Protein Binding	25 - 41%	-	[3]
Volume of Distribution (Vss)	172.9 L	Steady state	[3]
Elimination Half-life (t1/2)	~9.3 hours	Terminal	[3]
Total Clearance	33.4 L/hour	-	[3]
Metabolism	Primarily via CYP3A4	Minor metabolite M4 (~11%)	[3]
Excretion	~52% Fecal (~30% unchanged)	-	[3]
Excretion	~31% Urinary (~20% unchanged)	-	[3]
Accumulation	~40%	Reaches steady state by Day 3	[3]

Pharmacodynamics



The efficacy of gepotidacin is best predicted by the ratio of the free-drug area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[10][12] This PK/PD index has been established through in vitro and in vivo infection models.

PK/PD Index	Organism	Endpoint	Median fAUC/MIC Target	Reference
fAUC/MIC	E. coli	Net Bacterial Stasis	33.9	[12][13]
fAUC/MIC	E. coli	1-log ₁₀ CFU Reduction	43.7	[12][13]
fAUC/MIC	E. coli	2-log10 CFU Reduction	60.7	[12][13]
fAUC/MIC	E. coli & K. pneumoniae	1-log ₁₀ CFU Reduction (in vivo)	13	[14]
fAUC/MIC	E. coli	Suppression of Resistance	≥ 275	[13]
fAUC/MIC	S. aureus & S. pneumoniae	Best describes efficacy	-	[10]

Experimental Protocols and Methodologies

The characterization of gepotidacin's properties relies on a range of established and specialized experimental models. The core methodologies for key assays are outlined below.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of gepotidacin against purified bacterial DNA gyrase and topoisomerase IV.

Methodology: DNA Supercoiling (Gyrase) and Decatenation (Topoisomerase IV) Assays[5][10] [13]



- Reaction Mixture Preparation: Assays are conducted in a buffered solution (e.g., Tris-HCl or HEPES) containing purified enzyme (gyrase or topoisomerase IV at low nM concentrations), a DNA substrate, ATP (1-1.5 mM), and necessary cofactors (e.g., MgCl₂). For supercoiling, relaxed plasmid DNA (e.g., pBR322) is used as the substrate. For decatenation, catenated kinetoplast DNA (kDNA) is used.
- Compound Incubation: Reactions are initiated in the presence of varying concentrations of gepotidacin.
- Incubation: Mixtures are incubated at 37°C for a defined period (e.g., 20-60 minutes) sufficient for the enzyme to catalyze the reaction in the absence of an inhibitor.
- Reaction Termination: The reaction is stopped by adding a solution containing a detergent (e.g., SDS) and a chelating agent (e.g., EDTA).
- Analysis: The topological state of the DNA products is analyzed by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide).
- Quantification: DNA bands are visualized under UV light and quantified using a densitometer.
 The concentration of gepotidacin required to inhibit 50% of the enzyme's catalytic activity
 (IC₅₀) is calculated from the concentration-response curve.[1]

In Vivo Efficacy Models

Objective: To determine the PK/PD index associated with antibacterial efficacy and establish the magnitude of exposure required for a therapeutic effect in a mammalian system.

Methodology: Neutropenic Murine Thigh Infection Model[3][4][9]

- Induction of Neutropenia: Mice (e.g., female ICR or CD-1 strains) are rendered neutropenic
 by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior and 100
 mg/kg one day prior to infection). This minimizes the host immune response, allowing for the
 direct assessment of the antibiotic's activity.
- Infection: A standardized inoculum of the target bacteria (e.g., 10⁶-10⁷ CFU/mL of E. coli or S. aureus) is injected into the thigh muscle of the mice.

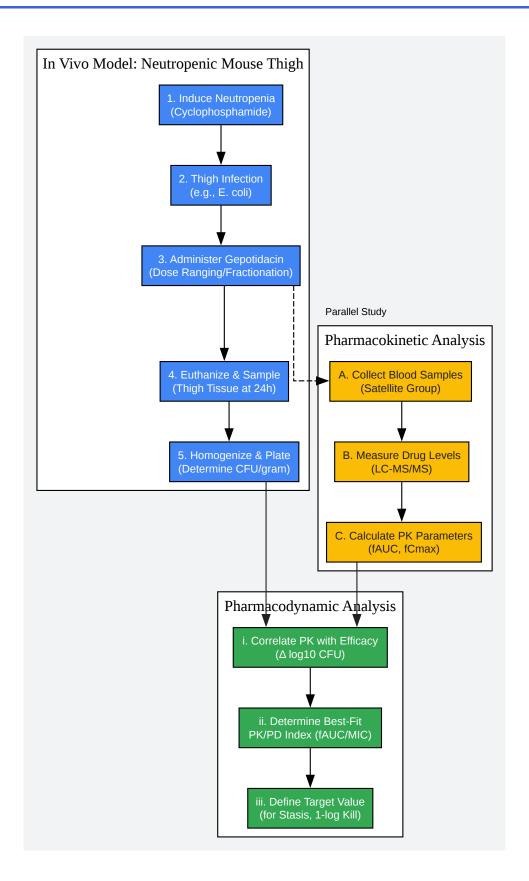
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- Treatment: At a set time post-infection (e.g., 2 hours), treatment with gepotidacin is initiated. Various dosing regimens (different total doses and dosing intervals) are administered, typically subcutaneously or orally.
- Endpoint Measurement: After a fixed duration (e.g., 24 hours), mice are euthanized. The thigh muscles are aseptically removed, homogenized, and serially diluted.
- Quantification: The diluted homogenates are plated on agar to determine the number of viable bacteria, expressed as colony-forming units (CFU) per gram of tissue.
- PK/PD Analysis: The change in bacterial load (log10 CFU/g) from the start of therapy is correlated with pharmacokinetic parameters (e.g., fAUC, fCmax) measured in parallel satellite animal groups to determine the PK/PD index that best predicts efficacy (e.g., fAUC/MIC).





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Conceptual workflow for determining PK/PD targets using an in vivo model.



In Vitro Pharmacokinetic/Pharmacodynamic Models

Objective: To characterize the time course of antibacterial activity and evaluate the potential for resistance amplification under simulated human pharmacokinetic profiles.

Methodology: Hollow-Fiber Infection Model (HFIM)[11][15][16]

- System Setup: The HFIM consists of a central reservoir connected to a cartridge containing semi-permeable hollow fibers. The bacterial culture is inoculated into the extracapillary space (peripheral compartment) of the cartridge.
- Pharmacokinetic Simulation: Fresh culture medium is continuously pumped from the central
 reservoir through the intracapillary space of the fibers. Gepotidacin is administered into the
 central reservoir to simulate human free-drug plasma concentration-time profiles, including
 specific doses and elimination half-lives. The drug diffuses across the fiber membrane into
 the peripheral compartment, exposing the bacteria to dynamic drug concentrations.
- Bacterial Inoculation: A high-density bacterial inoculum (e.g., 10⁶ CFU/mL) is introduced into the extracapillary space.
- Sampling: Samples are collected from the peripheral compartment over an extended period (e.g., 7-10 days).
- Analysis: The total bacterial population is quantified by plating on drug-free agar. The
 resistant subpopulation is quantified by plating on agar containing multiples of the baseline
 MIC.
- Endpoint Evaluation: The model allows for the determination of the fAUC/MIC ratio required to prevent the amplification of resistant bacterial subpopulations.

Cellular Accumulation Assays

Objective: To quantify the uptake and efflux of gepotidacin in eukaryotic cells, providing insight into its activity against intracellular pathogens.

Methodology: Accumulation in THP-1 Macrophages[14][17]



- Cell Culture: Human THP-1 monocytes are cultured and differentiated into macrophage-like cells.
- Accumulation Phase: Cells are incubated with radiolabeled ([14C]) gepotidacin at a clinically relevant concentration (e.g., 1 mg/L) for various time points.
- Sample Processing: At each time point, the incubation medium is removed, and cells are washed to remove extracellular drug. The cells are then lysed.
- Quantification: The amount of intracellular radiolabeled gepotidacin is measured using liquid scintillation counting. The cell protein content is measured to normalize the data.
- Efflux Phase: After an initial loading period (e.g., 30 minutes), the drug-containing medium is replaced with drug-free medium. Samples are collected over time to measure the rate of drug efflux.
- Analysis: The intracellular concentration is calculated and often expressed as an intracellular-to-extracellular concentration ratio. Kinetic parameters for influx (kin) and efflux (kout) are determined.[17]

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